3-(Benzenesulfonyl)-5-phenyl-1,2-oxazole
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Overview
Description
5-Phenyl-3-(phenylsulfonyl)isoxazole is a heterocyclic compound that features an isoxazole ring substituted with phenyl and phenylsulfonyl groups Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-3-(phenylsulfonyl)isoxazole typically involves the cycloaddition of nitrile oxides with alkynes. One common method is the reaction of a phenyl-substituted nitrile oxide with a phenylsulfonyl-substituted alkyne under mild conditions. The reaction is often catalyzed by copper (I) or ruthenium (II) to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of isoxazoles, including 5-Phenyl-3-(phenylsulfonyl)isoxazole, often employs metal-free synthetic routes to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity. These methods include the use of tert-butyl nitrite or isoamyl nitrite for the synthesis of disubstituted isoxazoles from aldoximes and alkynes under conventional heating conditions .
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-3-(phenylsulfonyl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted isoxazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Phenyl-3-(phenylsulfonyl)isoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 5-Phenyl-3-(phenylsulfonyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: The parent compound with a simple isoxazole ring.
3,5-Disubstituted Isoxazoles: Compounds with various substituents at the 3 and 5 positions of the isoxazole ring.
Phenylsulfonyl-substituted Isoxazoles: Compounds with a phenylsulfonyl group at different positions on the isoxazole ring.
Uniqueness
5-Phenyl-3-(phenylsulfonyl)isoxazole is unique due to the presence of both phenyl and phenylsulfonyl groups, which confer distinct chemical and biological properties. This combination of substituents enhances its potential for diverse applications in medicinal chemistry and materials science .
Properties
CAS No. |
72309-53-6 |
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Molecular Formula |
C15H11NO3S |
Molecular Weight |
285.3 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-5-phenyl-1,2-oxazole |
InChI |
InChI=1S/C15H11NO3S/c17-20(18,13-9-5-2-6-10-13)15-11-14(19-16-15)12-7-3-1-4-8-12/h1-11H |
InChI Key |
SZWZYEHJGIZQJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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